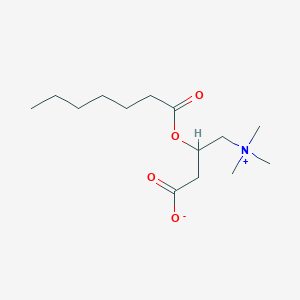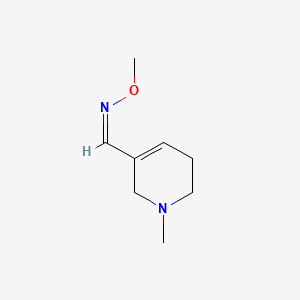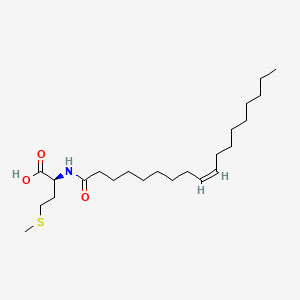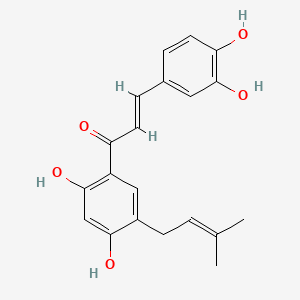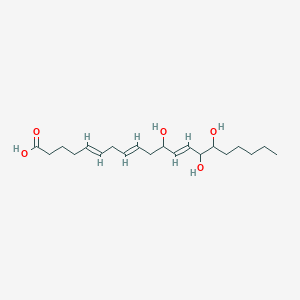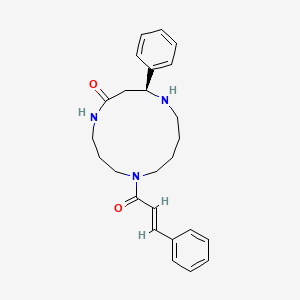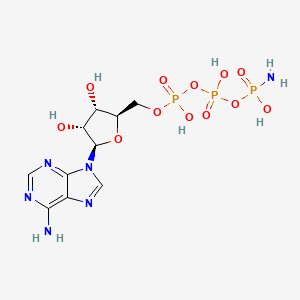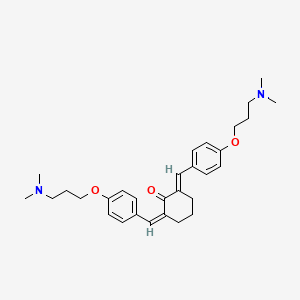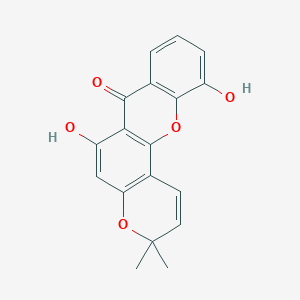
6-Deoxyisojacareubin
Overview
Description
6-Deoxyisojacareubin is a natural product derived from the stem-barks of Garcinia nervosa. It is classified as a xanthone, a type of polyphenolic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Deoxyisojacareubin can be synthesized through a six-step route with an overall yield of approximately 20% . The synthesis involves a Claisen rearrangement-cyclization reaction cascade, which achieves excellent site selectivity by inserting a bulky p-tosyl group into the free 1-OH. The final step includes efficient demethylation methods .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The use of robust and selective reactions ensures the feasibility of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxyisojacareubin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can target the carbonyl groups in the xanthone structure.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
6-Deoxyisojacareubin has several scientific research applications:
Chemistry: It serves as a model compound for studying xanthone derivatives and their reactivity.
Biology: The compound exhibits moderate inhibitory activity against the QGY-7703 cell line, with an IC50 value of 9.65 micromolar
Medicine: It is a potent inhibitor of protein kinase C, making it a candidate for cancer research.
Mechanism of Action
6-Deoxyisojacareubin exerts its effects primarily through the inhibition of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting protein kinase C, this compound can reduce the proliferation of cancer cells, making it a valuable compound in cancer research .
Comparison with Similar Compounds
Isojacareubin: Another xanthone derivative with potent antibacterial activity against methicillin-resistant Staphylococcus aureus.
Mangostin: A xanthone found in mangosteen with anti-inflammatory and antioxidant properties.
Garcinone E: A xanthone with demonstrated anticancer activity.
Uniqueness: 6-Deoxyisojacareubin is unique due to its specific inhibitory activity against protein kinase C and its moderate cytotoxicity against certain cancer cell lines. This sets it apart from other xanthones, which may have different biological targets and activities.
Properties
IUPAC Name |
6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-18(2)7-6-9-13(23-18)8-12(20)14-15(21)10-4-3-5-11(19)16(10)22-17(9)14/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRLBJDPJRDNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC=C4O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



